molecular formula C13H10F3N3O B1442327 6-(((6-(Trifluoromethyl)pyridin-3-yl)methyl)amino)nicotinaldehyde CAS No. 1246889-70-2

6-(((6-(Trifluoromethyl)pyridin-3-yl)methyl)amino)nicotinaldehyde

Cat. No.: B1442327
CAS No.: 1246889-70-2
M. Wt: 281.23 g/mol
InChI Key: VUPBDHQMUNOPOW-UHFFFAOYSA-N
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Description

“6-(((6-(Trifluoromethyl)pyridin-3-yl)methyl)amino)nicotinaldehyde” is a chemical compound with diverse applications in scientific research. It has the molecular formula C13H10F3N3O and a molecular weight of 281.23 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the retrieved sources, trifluoromethylpyridines are known to be used in various chemical reactions in the agrochemical and pharmaceutical industries .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 281.23 . Other physical and chemical properties such as density, boiling point, and flash point are not specified in the retrieved sources.

Scientific Research Applications

Synthesis and Reactions

6-(((6-(Trifluoromethyl)pyridin-3-yl)methyl)amino)nicotinaldehyde has been utilized in the synthesis of various heterocyclic compounds. For instance, a study demonstrated its use in producing thieno[2,3-b]-pyridine derivatives, revealing its potential in creating novel chemical structures. These derivatives were then evaluated for their cytotoxicity and antiviral activities, highlighting the compound's role in synthesizing biologically active molecules (Attaby et al., 2007).

Antiviral Activity

Research indicates that derivatives of nicotinaldehyde, which is structurally related to this compound, have been explored for their antiviral properties. These studies provide insight into the potential therapeutic applications of these compounds in treating viral infections (F. Attaby et al., 2007).

Anticancer Agents

A study focused on synthesizing novel pyridine derivatives bearing imidiazolyl, pyrazolyl, oxa/thiadiazolyl, and urea derivatives using 6-(Trifluoromethyl)pyridin-3-yl compounds as key intermediates. These compounds were tested for their in vitro anticancer activity, indicating their potential as promising anticancer agents (Hafez & El-Gazzar, 2020).

Antibacterial Activity

Derivatives of 6-(Trifluoromethyl)pyridin-3-yl compounds have been synthesized and evaluated for their antibacterial activity. These studies provide valuable insights into the potential of these compounds in addressing bacterial infections (Reddy & Prasad, 2021).

Synthesis of Complexes and Catalysts

This compound has been used in synthesizing various complexes, demonstrating its utility in creating catalysts for chemical reactions. This area of research contributes to the development of new catalytic processes in chemistry (Darbre et al., 2002).

Properties

IUPAC Name

6-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O/c14-13(15,16)11-3-1-9(5-17-11)6-18-12-4-2-10(8-20)7-19-12/h1-5,7-8H,6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPBDHQMUNOPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CNC2=NC=C(C=C2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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